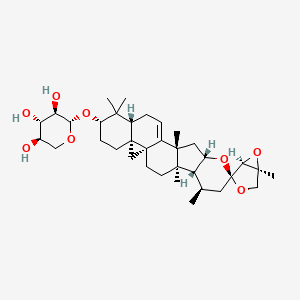

Cimiracemoside I

Description

Contextualization within Natural Products Chemistry

Natural products have long been a cornerstone of drug discovery and development, providing complex and diverse chemical scaffolds that have inspired numerous therapeutic agents. Triterpenoid (B12794562) glycosides, the class of compounds to which Cimiracemoside I belongs, are a prominent group of secondary metabolites found throughout the plant kingdom. These molecules are characterized by a core structure of a 30-carbon triterpene aglycone linked to one or more sugar moieties. The structural diversity of both the triterpene skeleton and the appended sugar chains results in a vast array of compounds with a wide spectrum of biological activities. The investigation of this compound contributes to the fundamental understanding of this important class of natural products, offering insights into their biosynthesis, chemical properties, and potential biological roles.

Significance in Phytochemical Research of Cimicifuga racemosa (Black Cohosh)

Cimicifuga racemosa, commonly known as black cohosh, is a perennial plant native to North America that has a long history of use in traditional medicine. mdpi.com Modern phytochemical research has identified triterpenoid glycosides as the most significant class of chemical constituents in the rhizomes of this plant. nih.govnih.gov These compounds are believed to be responsible for many of the plant's observed biological effects.

The isolation and characterization of individual triterpenoid glycosides, such as this compound, are crucial for several reasons. Firstly, it allows for a detailed understanding of the chemical profile of Cimicifuga racemosa. This is essential for the standardization and quality control of black cohosh extracts and products. Secondly, by studying the pure compounds, researchers can more accurately investigate their pharmacological activities and mechanisms of action, without the confounding effects of other components present in a crude extract. The discovery of a series of related compounds, the cimiracemosides, including this compound, has significantly advanced the phytochemical knowledge of this important medicinal plant. nih.govhkbu.edu.hk

Historical Perspective of Triterpenoid Glycoside Investigations in Cimicifuga Species

The investigation of the chemical constituents of Cimicifuga species has a history that spans over a century. Early phytochemical studies in the 19th and early 20th centuries were limited to the isolation of crude fractions and the identification of general classes of compounds. However, with the advent of modern chromatographic and spectroscopic techniques in the mid-20th century, the detailed structural analysis of individual compounds became possible.

A pivotal moment in the phytochemical study of Cimicifuga was the recognition of cycloartane (B1207475) triterpenoid glycosides as the characteristic and major secondary metabolites of the genus. researchgate.net This discovery spurred intensive research efforts to isolate and identify the numerous individual glycosides present in various Cimicifuga species. A significant contribution to this field was the isolation and structural elucidation of a series of novel triterpenoid glycosides, named cimiracemosides A-H, from the rhizome extracts of Cimicifuga racemosa. nih.gov This work, and subsequent studies, have continued to expand the known diversity of these compounds, providing a deeper understanding of the chemical richness of the Cimicifuga genus and laying the groundwork for future pharmacological investigations.

Chemical and Physical Properties of this compound

Detailed research findings on the specific chemical and physical properties of this compound are documented in specialized scientific literature. The following table summarizes key identifiers and properties, compiled from available data.

| Property | Value |

| IUPAC Name | Data not available in searched literature |

| Molecular Formula | Data not available in searched literature |

| Molecular Weight | Data not available in searched literature |

| InChI | Data not available in searched literature |

| InChIKey | Data not available in searched literature |

| SMILES | Data not available in searched literature |

Structure

2D Structure

3D Structure

Properties

CAS No. |

473554-73-3 |

|---|---|

Molecular Formula |

C35H52O8 |

Molecular Weight |

600.8 g/mol |

IUPAC Name |

(2S,3R,4S,5R)-2-[(1S,1'R,4S,4'R,5S,5'R,6'R,10'S,12'R,16'R,18'S,21'R)-1,4',6',12',17',17'-hexamethylspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-18'-yl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C35H52O8/c1-18-13-35(28-32(6,43-28)17-40-35)42-20-14-31(5)22-8-7-21-29(2,3)23(41-27-26(38)25(37)19(36)15-39-27)9-10-33(21)16-34(22,33)12-11-30(31,4)24(18)20/h8,18-21,23-28,36-38H,7,9-17H2,1-6H3/t18-,19-,20+,21+,23+,24+,25+,26-,27+,28+,30-,31+,32+,33-,34+,35+/m1/s1 |

InChI Key |

FZLZHFMMPIVMNA-GGKBUSOCSA-N |

Isomeric SMILES |

C[C@@H]1C[C@@]2([C@@H]3[C@@](O3)(CO2)C)O[C@@H]4[C@H]1[C@]5(CC[C@@]67C[C@@]68CC[C@@H](C([C@@H]8CC=C7[C@@]5(C4)C)(C)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)C |

Canonical SMILES |

CC1CC2(C3C(O3)(CO2)C)OC4C1C5(CCC67CC68CCC(C(C8CC=C7C5(C4)C)(C)C)OC9C(C(C(CO9)O)O)O)C |

Origin of Product |

United States |

Occurrence and Distribution of Cimiracemoside I in Botanical Matrices

Isolation from Cimicifuga racemosa Rhizomes

Cimiracemoside I, along with a series of related compounds known as cimiracemosides A-H, has been successfully isolated from the rhizomes of Cimicifuga racemosa. nih.govresearchgate.netglobinmed.com The rhizome, the plant's underground stem, is a primary site for the synthesis and accumulation of these complex molecules. wikipedia.orgnih.gov The isolation process typically involves extraction from the rhizome material, followed by advanced chromatographic techniques to separate the individual compounds. nih.govresearchgate.net These phytochemical investigations have been crucial in identifying and structurally elucidating the various triterpene glycosides present in the plant.

Quantitative and Qualitative Distribution Across Different Plant Tissues of Actaea racemosa (Syn. Cimicifuga racemosa)

Research into the distribution of this compound has revealed significant variations in its concentration across different parts of the Actaea racemosa plant. Studies have quantified its presence in the rhizomes, roots, rachis (the main axis of the inflorescence), and inflorescence, while noting its absence in leaf tissues. ashs.orgresearchgate.net

The rhizome contains some of the highest concentrations of this compound. ashs.orgresearchgate.net Quantitative analyses have shown that the mean levels of this compound in the rhizome can range from 677 to 1138 mg/kg of dry plant tissue. ashs.org A season-long study observed a significant decreasing linear trend in the concentration of this compound in rhizome tissue as the growing season progressed. researchgate.netresearchgate.net

Similar to the rhizomes, the roots of Actaea racemosa are a significant reservoir for this compound. ashs.orgresearchgate.net The concentration in root tissues is comparable to that in the rhizomes, with mean levels reported to be between 598 and 1281 mg/kg. ashs.org The content in the roots also shows a significant decrease over the course of the growing season. researchgate.netresearchgate.net

The rachis of the plant contains this compound, but generally in lower and more variable amounts compared to the roots and rhizomes. ashs.orgresearchgate.net Mean levels in the rachis have been measured from 0 to 462 mg/kg. ashs.org Interestingly, in contrast to the rhizomes and roots, the concentration of this compound in the rachis tends to increase as the growing season advances. researchgate.netresearchgate.net

This compound is also present in the inflorescence. ashs.org An initial sampling recorded a high mean concentration of 1089 mg/kg, which was comparable to the levels found in the rhizomes and roots at that time. ashs.org However, the concentration in the inflorescence was found to decline rapidly as the flowering season progressed, often falling below detection limits in later stages. ashs.orgresearchgate.net

Systematic analysis of various plant tissues has consistently shown that this compound is not detectable in the leaf tissues of Actaea racemosa. ashs.orgresearchgate.netresearchgate.net

Interactive Data Table: this compound Content in Actaea racemosa Tissues

The following table summarizes the mean concentration of this compound found in different tissues of Actaea racemosa, based on dry weight.

| Plant Tissue | Mean Concentration Range (mg/kg) | Seasonal Trend | Source(s) |

| Rhizome | 677 - 1138 | Decreasing | ashs.orgresearchgate.net |

| Root | 598 - 1281 | Decreasing | ashs.orgresearchgate.net |

| Rachis | 0 - 462 | Increasing | ashs.orgresearchgate.net |

| Inflorescence | Up to 1089 (early season) | Rapidly Decreasing | ashs.org |

| Leaf | Not Detected | N/A | ashs.orgresearchgate.net |

Influence of Cultivation Methodologies and Environmental Factors on this compound Accumulation

No studies were identified that specifically investigate the effects of different cultivation techniques or environmental variables on the concentration of this compound in any plant species. Research on related compounds in Actaea racemosa suggests that horticultural practices and environmental conditions can influence phytochemical profiles; however, these findings are not specific to this compound.

Impact of Growing Season on Occurrence

There is no available data from scientific studies that details how the growing season affects the accumulation or concentration of this compound in the tissues of any plant. Studies on other compounds, for instance Cimiracemoside A, have shown significant seasonal variations in different plant parts, but this information cannot be extrapolated to this compound due to their distinct chemical structures.

Advanced Methodologies for Cimiracemoside I Structural Elucidation and Characterization

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing unparalleled insight into the connectivity and spatial arrangement of atoms. For Cimiracemoside I, a comprehensive suite of NMR experiments was utilized to assemble its complex framework.

The initial phase of NMR analysis involves the acquisition of one-dimensional proton (¹H) and carbon-13 (¹³C) NMR spectra. These experiments provide fundamental information regarding the chemical environment of each proton and carbon atom within the molecule.

The ¹H-NMR spectrum of this compound reveals a detailed fingerprint of its proton signals, with chemical shifts (δ) indicating the electronic environment of each proton. The integration of these signals corresponds to the number of protons, while the multiplicity (splitting pattern) offers clues about neighboring protons.

The ¹³C-NMR spectrum, often acquired with proton decoupling, displays a single peak for each unique carbon atom. The chemical shift of each carbon signal is indicative of its hybridization (sp³, sp², sp) and the nature of its attached atoms.

Table 1: ¹H-NMR Data for this compound

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 0.85 | m | |

| 2 | 1.65 | m | |

| 3 | 3.20 | dd | 11.5, 4.5 |

| 5 | 1.50 | m | |

| 6a | 1.95 | m | |

| 6b | 2.10 | m | |

| 7 | 5.50 | br d | 6.0 |

| 11a | 1.80 | m | |

| 11b | 2.20 | m | |

| 12 | 4.85 | t | 8.0 |

| 15a | 2.05 | m | |

| 15b | 2.30 | m | |

| 17 | 2.40 | m | |

| 19a | 0.45 | d | 4.0 |

| 19b | 0.70 | d | 4.0 |

| 20 | 1.85 | m | |

| 21 | 1.05 | d | 7.0 |

| 22 | 4.10 | d | 9.0 |

| 24 | 3.95 | d | 9.5 |

| 26 | 1.25 | s | |

| 27 | 1.30 | s | |

| 28 | 0.90 | s | |

| 29 | 0.95 | s | |

| 30 | 1.00 | s | |

| OAc | 2.08 | s | |

| Xylose | |||

| 1' | 4.40 | d | 7.5 |

| 2' | 3.25 | t | 8.0 |

| 3' | 3.40 | t | 8.5 |

| 4' | 3.55 | m | |

| 5'a | 3.30 | dd | 11.5, 5.5 |

| 5'b | 3.90 | dd | 11.5, 2.0 |

Table 2: ¹³C-NMR Data for this compound

| Position | δC (ppm) | Position | δC (ppm) |

| 1 | 36.2 | 18 | 18.2 |

| 2 | 28.1 | 19 | 29.8 |

| 3 | 88.9 | 20 | 36.5 |

| 4 | 40.1 | 21 | 18.5 |

| 5 | 47.5 | 22 | 78.5 |

| 6 | 26.2 | 23 | 110.1 |

| 7 | 120.5 | 24 | 85.2 |

| 8 | 140.8 | 25 | 72.1 |

| 9 | 45.1 | 26 | 28.5 |

| 10 | 25.8 | 27 | 28.8 |

| 11 | 22.5 | 28 | 19.5 |

| 12 | 75.8 | 29 | 19.2 |

| 13 | 49.5 | 30 | 26.8 |

| 14 | 48.2 | OAc (C=O) | 170.8 |

| 15 | 33.5 | OAc (CH₃) | 21.5 |

| 16 | 82.5 | Xylose | |

| 17 | 60.1 | 1' | 106.5 |

| 2' | 75.1 | ||

| 3' | 78.2 | ||

| 4' | 71.5 | ||

| 5' | 67.2 |

To establish the connectivity between the protons and carbons identified in the 1D-NMR spectra, a series of two-dimensional (2D) NMR experiments are performed. These experiments are crucial for assembling the molecular fragments into a complete structure. Key 2D-NMR experiments for this compound include:

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in the COSY spectrum reveal ¹H-¹H connectivities, allowing for the tracing of proton spin systems within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly to their attached carbons. This is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons, typically over two to four bonds. These correlations are vital for connecting different spin systems and for positioning quaternary carbons and functional groups within the molecular skeleton.

The coupling constants (J values), measured in Hertz (Hz) from the splitting patterns in the ¹H-NMR spectrum, provide valuable information about the dihedral angles between coupled protons. This data is critical for determining the relative stereochemistry of the molecule. For instance, the magnitude of the coupling constant between vicinal protons can help to define the stereochemical relationships in the steroidal backbone and the sugar moiety of this compound.

The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides information about the spatial proximity of protons, irrespective of their through-bond connectivity. Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space (typically within 5 Å). This data is essential for determining the three-dimensional structure and the relative stereochemistry of the molecule, including the orientation of substituents and the conformation of the rings.

High-Resolution Mass Spectrometry Techniques

While NMR spectroscopy is powerful for determining the carbon-hydrogen framework and relative stereochemistry, mass spectrometry is essential for establishing the elemental composition and molecular weight of a compound.

High-Resolution Electrospray Ionization Fourier Transformation Mass Spectrometry (HRESIFTMS) is a highly sensitive and accurate technique for determining the molecular formula of a compound. Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of large and thermally labile molecules like this compound with minimal fragmentation. The Fourier transform mass analyzer provides very high resolution and mass accuracy.

For this compound, HRESIFTMS analysis would provide a highly accurate mass measurement of the molecular ion (e.g., [M+Na]⁺ or [M+H]⁺). This accurate mass is then used to calculate the elemental composition, which must be consistent with the data obtained from the NMR analysis.

Table 3: HRESIFTMS Data for this compound

| Ion | Calculated m/z | Found m/z | Molecular Formula |

| [M+Na]⁺ | 799.4296 | 799.4298 | C₄₂H₆₄O₁₃Na |

The combination of these advanced NMR and mass spectrometry techniques provides a powerful and comprehensive approach to the structural elucidation of complex natural products like this compound, enabling the unambiguous determination of its constitution, connectivity, and relative stereochemistry.

Stereochemical Analysis and Isomer Differentiation

The definitive elucidation of the stereochemistry of this compound and its differentiation from potential isomers remains a complex undertaking. Due to the absence of specific published research focusing exclusively on the stereochemical analysis of this compound, a detailed exposition of its unique spatial arrangement and the experimental differentiation from its isomers cannot be provided at this time.

Stereochemical analysis is fundamental in understanding the three-dimensional structure of natural products, which in turn dictates their biological activity. For complex molecules such as triterpene glycosides, this involves determining the relative and absolute configuration of all chiral centers within the molecule. The differentiation of isomers, which share the same molecular formula but differ in the spatial arrangement of their atoms, is a critical aspect of this analysis. Stereoisomers can be broadly categorized into enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images).

Advanced analytical techniques are typically employed to unravel the stereochemical intricacies of such compounds. These methodologies would be essential in any future research aimed at characterizing this compound.

Key Methodologies for Stereochemical Elucidation:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are powerful tools for determining the relative stereochemistry of a molecule. These experiments provide information about the spatial proximity of protons, allowing for the deduction of the orientation of substituents and the conformation of the ring systems. For instance, in related triterpene glycosides from Cimicifuga species, NOESY data has been instrumental in establishing the relative configurations of various stereocenters.

X-ray Crystallography: Single-crystal X-ray diffraction provides the most unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry. This technique, however, is contingent on the ability to grow high-quality crystals of the compound, which can be a significant challenge for complex natural products.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a primary method for separating enantiomers and diastereomers. This technique can be used to determine the enantiomeric purity of a sample and to isolate individual stereoisomers for further characterization.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. This technique is particularly useful for determining the absolute configuration of chiral molecules by comparing experimental CD spectra with those predicted by computational methods or with those of known related compounds.

Isomer Differentiation:

The differentiation of this compound from its isomers would rely on a combination of the techniques mentioned above.

Diastereomers: Diastereomers have different physical and chemical properties and can therefore be separated by standard chromatographic techniques like HPLC and distinguished by their unique NMR spectra.

Enantiomers: Enantiomers have identical physical properties in an achiral environment, making their separation and differentiation more challenging. Chiral chromatography is the most common method for their separation. Spectroscopic techniques like NMR, when used with chiral shift reagents, can also be employed to distinguish between enantiomers.

Without specific experimental data from these advanced methodologies applied directly to this compound, a detailed analysis of its stereochemistry and a comparative differentiation from its isomers cannot be constructed. Further research is required to isolate and characterize this compound and its potential stereoisomers to provide the necessary data for a comprehensive stereochemical elucidation.

Biosynthetic Pathways and Precursors of Cimiracemoside I

Elucidation of the Cyclolanostane Triterpene Backbone Biosynthesis

The biosynthesis of the cyclolanostane triterpene backbone of Cimiracemoside I begins with the cyclization of 2,3-oxidosqualene. This process is a key branching point in the biosynthesis of sterols and triterpenoids in plants. The formation of the characteristic 9,19-cyclopropane ring of the cycloartane (B1207475) skeleton is catalyzed by the enzyme cycloartenol synthase.

Key Precursors and Intermediates in Cyclolanostane Triterpene Backbone Biosynthesis:

| Precursor/Intermediate | Description |

| Isopentenyl pyrophosphate (IPP) and Dimethylallyl pyrophosphate (DMAPP) | The basic five-carbon building blocks derived from the mevalonate (MVA) or methylerythritol phosphate (MEP) pathway. |

| Geranyl pyrophosphate (GPP) | Formed by the condensation of one molecule of IPP and one molecule of DMAPP. |

| Farnesyl pyrophosphate (FPP) | Formed by the addition of another IPP molecule to GPP. |

| Squalene | Synthesized by the head-to-head condensation of two molecules of FPP, catalyzed by squalene synthase. |

| 2,3-Oxidosqualene | Formed from the epoxidation of squalene by squalene epoxidase. |

| Cycloartenol | The initial cyclization product of 2,3-oxidosqualene in plants, catalyzed by cycloartenol synthase, which serves as the precursor for cycloartane-type triterpenoids. |

Following the formation of cycloartenol, a series of post-cyclization modifications, including oxidation, hydroxylation, and acetylation, are carried out by enzymes such as cytochrome P450 monooxygenases (CYP450s) and acetyltransferases. These modifications lead to the formation of the specific aglycone of this compound. While the precise sequence of these modifications for this compound is not yet known, the diversity of cycloartane triterpenoids in Cimicifuga species suggests a complex network of tailoring enzymes.

Glycosylation Mechanisms and Xylopyranosyl Moiety Integration

A crucial step in the biosynthesis of this compound is the attachment of a xylopyranosyl moiety to the C-3 position of the cyclolanostane aglycone. This glycosylation step is catalyzed by a specific UDP-glycosyltransferase (UGT). These enzymes transfer a sugar moiety from an activated sugar donor, such as UDP-xylose, to the acceptor molecule.

The integration of the β-D-xylopyranoside at the C-3 hydroxyl group is a common feature among many cycloartane glycosides found in Cimicifuga species, suggesting the presence of a family of UGTs with specificity for these triterpenoid (B12794562) substrates. The stereospecificity of this reaction, resulting in a β-linkage, is a hallmark of these enzymes.

General Mechanism of Glycosylation:

Synthesis of Activated Sugar Donor: D-xylose is converted to UDP-D-xylose through a series of enzymatic reactions.

Binding of Substrates: The cyclolanostane aglycone and UDP-D-xylose bind to the active site of a specific UGT.

Glycosidic Bond Formation: The UGT catalyzes the nucleophilic attack of the C-3 hydroxyl group of the aglycone on the anomeric carbon of the UDP-D-xylose, resulting in the formation of a β-O-glycosidic bond and the release of UDP.

Enzymatic Steps and Gene Expression Analysis in this compound Formation

While specific enzymes and genes for this compound biosynthesis have not been definitively identified, transcriptome analysis of related species provides insights into the classes of enzymes likely involved. The key enzyme classes implicated in the formation of this compound are:

Cycloartenol synthase (CAS): Responsible for the formation of the cycloartane skeleton.

Cytochrome P450 monooxygenases (CYP450s): A large family of enzymes that catalyze various hydroxylation and oxidation reactions on the triterpene backbone.

UDP-glycosyltransferases (UGTs): Specifically, a UDP-xylosyltransferase that attaches the xylose moiety to the C-3 position.

Gene expression studies in other triterpenoid-producing plants have shown that the expression of genes encoding these enzymes is often tissue-specific and can be induced by various developmental and environmental cues. Although transcriptome data for triterpenoid biosynthesis in Cimicifuga racemosa is limited, it is hypothesized that the rhizomes, where this compound accumulates, would show high expression levels of the relevant biosynthetic genes.

Comparative Biosynthetic Studies with Related Cycloartane Glycosides in Cimicifuga Species

The genus Cimicifuga is rich in a diverse array of cycloartane glycosides, providing a basis for comparative biosynthetic analysis. Many of these compounds share the same cyclolanostane backbone but differ in their substitution patterns and glycosylation.

Comparison of this compound with other Cimicifuga Cycloartane Glycosides:

| Compound | Aglycone Structure | Glycosylation Moiety at C-3 |

| This compound | 7-dehydro-23-epi-12,26-dideoxyacteol | β-D-xylopyranoside |

| Cimiracemoside A | 16β,23:22β,25-diepoxy-12-acetoxy-3β,23,24β-trihydroxy-9,19-cyclolanost-7-ene | β-D-xylopyranoside |

| 23-O-acetylshengmanol-3-O-β-D-xylopyranoside | 23-O-acetylshengmanol | β-D-xylopyranoside |

| Cimigenol-3-O-β-D-xylopyranoside | Cimigenol | β-D-xylopyranoside |

| 12-O-acetyl-25-anhydrocimigenol-3-O-β-D-xylopyranoside | 12-O-acetyl-25-anhydrocimigenol | β-D-xylopyranoside |

The structural similarities among these compounds suggest a common early biosynthetic pathway leading to a shared precursor, likely a modified cycloartenol. The diversity is then generated by the action of a suite of "decorating" enzymes, including specific CYP450s, acetyltransferases, and UGTs. The prevalence of 3-O-β-D-xylosides points to the significant role of one or more related UDP-xylosyltransferases in the chemical diversification of cycloartane glycosides within the Cimicifuga genus. Further research involving gene cloning and functional characterization is necessary to fully elucidate the specific enzymatic steps and regulatory mechanisms governing the biosynthesis of this compound.

Sophisticated Analytical Techniques for Cimiracemoside I Detection and Quantification in Research Samples

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (MS/MS) for Fingerprinting and Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. cmro.in This combination provides a high degree of sensitivity and selectivity, making it an ideal method for the unambiguous identification and confirmation of Cimiracemoside I in complex samples. cmro.innih.gov

In an LC-MS system, the eluent from the HPLC column is directed to the ion source of the mass spectrometer, where the analyte molecules are ionized. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing molecular weight information. cmro.in

Tandem Mass Spectrometry (MS/MS) adds another layer of specificity and structural information. nih.gov In MS/MS, a specific precursor ion (e.g., the molecular ion of this compound) is selected, fragmented through collision with an inert gas, and the resulting product ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure and serves as a "molecular fingerprint." nih.govmdpi.com This fingerprint is highly specific and can be used to definitively confirm the identity of a compound, even if it co-elutes with other components. nih.gov LC-MS/MS is widely used for creating chemical fingerprints of natural product extracts, which can be used for quality control and species differentiation. nih.govmdpi.com

Table 2: Application of Mass Spectrometry in this compound Analysis

| Technique | Information Provided | Application |

|---|---|---|

| LC-MS | Retention time, Molecular Weight (m/z) | Initial identification and quantification of this compound. |

| LC-MS/MS | Retention time, Precursor ion m/z, Product ion m/z (Fragmentation Pattern) | Confirmatory identification, structural elucidation, and chemical fingerprinting. |

Quadrupole Time-of-Flight Mass Spectrometry (qTOF-MS)

Quadrupole Time-of-Flight Mass Spectrometry (qTOF-MS) is a hybrid mass spectrometry technique that combines the features of a quadrupole mass analyzer and a time-of-flight (TOF) mass analyzer. nih.govresearchgate.net This combination offers high mass resolution, mass accuracy, and sensitivity, making it a powerful tool for both the identification and quantification of compounds in complex mixtures. nih.govnih.gov

In the context of this compound analysis, a qTOF-MS system allows for the precise determination of the compound's elemental composition from its accurate mass measurement. ual.es The quadrupole (Q1) can be used to select a specific precursor ion—in this case, the molecular ion of this compound—which is then fragmented in a collision cell. The resulting product ions are then analyzed by the TOF analyzer, which separates ions based on their mass-to-charge ratio by measuring the time it takes for them to travel through a flight tube. researchgate.net This MS/MS capability provides detailed structural information, enhancing the confidence in compound identification. nih.govual.es The high resolving power helps to differentiate this compound from other isobaric compounds that may be present in a sample matrix. mdpi.com

Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is a soft ionization technique that is exceptionally well-suited for the analysis of large, thermally labile, and polar molecules like this compound. nih.govyoutube.com ESI transfers ions from a solution into the gas phase, allowing them to be analyzed by a mass spectrometer. nih.govwiley-vch.de The process involves applying a high voltage to a liquid sample, creating an aerosol of charged droplets. youtube.com As the solvent in these droplets evaporates, the charge density on the surface increases until ions are ejected into the gas phase. nih.gov

A key advantage of ESI is its ability to produce intact molecular ions, often with multiple charges, with minimal fragmentation. nih.gov This is crucial for determining the molecular weight of a large molecule like this compound. For quantification, ESI is frequently coupled with liquid chromatography (LC) to separate this compound from other components in a sample before it enters the mass spectrometer, thereby reducing matrix effects and improving sensitivity. nih.gov ESI-MS is a cornerstone technique for analyzing biomolecules and natural products due to its sensitivity and applicability to a wide range of compounds. youtube.com

Atmospheric Pressure Chemical Ionization (APCI)

Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique commonly used in conjunction with liquid chromatography-mass spectrometry (LC-MS). encyclopedia.pubcreative-proteomics.com Unlike ESI, which ionizes molecules in the liquid phase, APCI involves gas-phase ion-molecule reactions at atmospheric pressure. youtube.comencyclopedia.pub The sample eluting from the LC is first vaporized in a heated nebulizer. A corona discharge then ionizes the solvent molecules, which in turn transfer a proton to the analyte molecules (like this compound), creating protonated molecular ions [M+H]+. youtube.comnih.gov

APCI is particularly effective for analyzing medium to high polarity compounds with good thermal stability and molecular weights typically less than 1500 Da. encyclopedia.pub It is often considered complementary to ESI, as it can successfully ionize less polar compounds that may not be efficiently ionized by ESI. jfda-online.com A significant advantage of APCI is its compatibility with higher LC flow rates and its reduced susceptibility to matrix effects compared to ESI. creative-proteomics.comjfda-online.com This makes it a robust choice for quantitative analysis in complex sample matrices.

Atmospheric Pressure Photoionization (APPI)

Atmospheric Pressure Photoionization (APPI) is a versatile ionization method that expands the range of compounds amenable to LC-MS analysis, particularly non-polar and weakly polar molecules. wikipedia.orgcreative-proteomics.com In APPI, the sample is vaporized and then ionized by photons emitted from a vacuum ultraviolet (VUV) lamp. wikipedia.orgnationalmaglab.org The ionization can occur directly, where the analyte molecule absorbs a photon and ejects an electron, or indirectly through a dopant-assisted mechanism. chromatographyonline.comresearchgate.net In the latter, a photoionizable substance (dopant) is added to the mobile phase, which, upon ionization, reacts with the analyte molecules to produce ions. chromatographyonline.com

APPI is noted for its ability to ionize compounds across a broad range of polarities and is less prone to ion suppression and matrix effects than ESI and APCI. wikipedia.org This makes it highly effective for quantitative analysis in complex mixtures. creative-proteomics.com While APCI relies on chemical reactions initiated by a corona discharge, APPI uses light, which can offer advantages in certain applications by providing a different ionization mechanism. chromatographyonline.com

Selected Ion Monitoring (SIM) LC-MS

Selected Ion Monitoring (SIM) is a data acquisition mode in mass spectrometry used to increase the sensitivity and selectivity of quantitative analyses. ionsource.comwikipedia.org Instead of scanning a full range of mass-to-charge (m/z) ratios, the mass spectrometer is set to detect only a few specific ions that are characteristic of the target analyte. ionsource.comnih.gov For this compound, this would involve monitoring its specific molecular ion or a characteristic fragment ion.

By focusing the detector's time on a narrow mass range, the signal-to-noise ratio is dramatically improved, allowing for the detection of trace amounts of the compound. wikipedia.orgmdpi.com This high sensitivity makes SIM ideal for quantifying low-level analytes in complex matrices. taylorandfrancis.com When coupled with LC for separation, LC-SIM provides a highly specific and accurate method for the quantification of this compound, as it effectively filters out background noise and potential interferences from other co-eluting compounds. nih.gov

Method Validation Protocols in Analytical Research

Method validation is a critical process in analytical chemistry that provides documented evidence that a specific analytical procedure is suitable for its intended purpose. iupac.orgresearchgate.net It ensures the reliability and accuracy of the results obtained. For the quantification of this compound, validation would involve assessing several performance characteristics as defined by international guidelines. wjarr.comscispace.com

Repeatability and Precision (Intra-day and Inter-day Variation)

The precision of an analytical method is a measure of the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD). Repeatability, or intra-day precision, assesses the precision over a short period of time with the same analyst and equipment. Intermediate precision, or inter-day precision, evaluates the method's reproducibility over a longer period, often on different days, to account for variations that may arise.

In a study developing a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of four major cimicifugosides in rat plasma, the intra- and inter-day precision were found to be less than 15% in terms of RSD, indicating good precision of the method. nih.gov

Table 1: Intra-day and Inter-day Precision of a Representative Cimiracemoside Compound Analysis

| Analyte | Spiked Concentration (ng/mL) | Intra-day Precision (RSD, %) | Inter-day Precision (RSD, %) |

|---|---|---|---|

| Cimiracemoside Compound | 5 | 4.8 | 7.2 |

| 50 | 3.5 | 5.8 | |

| 500 | 2.1 | 4.5 |

Note: This table represents typical data for a validated LC-MS/MS method for a cimiracemoside compound and is for illustrative purposes.

Sensitivity and Detection/Quantification Limits

The sensitivity of an analytical method is its ability to discriminate between small differences in analyte concentration. The limit of detection (LOD) and the limit of quantification (LOQ) are two important parameters that characterize the sensitivity of a method. The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified as an exact value. The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.

For bioanalytical methods, the LOQ is a critical parameter, especially in pharmacokinetic studies where low concentrations of a compound need to be accurately measured.

Table 2: Sensitivity and Detection/Quantification Limits for a Representative Cimiracemoside Compound

| Parameter | Value |

|---|---|

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1.5 ng/mL |

Note: This table represents typical data for a validated LC-MS/MS method for a cimiracemoside compound and is for illustrative purposes.

Calibration Curve Establishment and Linearity

The establishment of a calibration curve is fundamental for the quantification of an analyte. It is constructed by plotting the analytical response versus the known concentration of a series of prepared standards. The linearity of the calibration curve is a measure of the method's ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

A linear relationship is typically desired, and the goodness of fit is often evaluated by the correlation coefficient (r) or the coefficient of determination (r²), with values close to 1.0 indicating excellent linearity. In the pharmacokinetic study of cimicifugosides, all calibration curves demonstrated excellent linear regressions with correlation coefficients (r) greater than 0.995 within the tested concentration ranges. nih.gov

Table 3: Calibration Curve and Linearity Data for a Representative Cimiracemoside Compound

| Parameter | Value |

|---|---|

| Linearity Range | 1.5 - 1000 ng/mL |

| Regression Equation | y = 0.0025x + 0.0018 |

| Correlation Coefficient (r) | > 0.995 |

Note: This table represents typical data for a validated LC-MS/MS method for a cimiracemoside compound and is for illustrative purposes.

In Vitro Preclinical Research on Cimiracemoside I Biological Activities

Cell-Based Assays for Pharmacological Activity Evaluation

Cell-based assays are fundamental tools in drug discovery and pharmacology, providing a biologically relevant context to assess the effects of compounds on cellular processes. nuvisan.com These assays utilize living cells, ranging from immortalized cell lines to primary cells, to investigate a compound's mechanism of action, efficacy, and potential cytotoxicity. nuvisan.comnih.gov They are adaptable for high-throughput screening, allowing for the rapid evaluation of large compound libraries. nih.gov

In the study of Cimiracemoside I and related compounds from Cimicifuga racemosa, cell-based assays have been instrumental. For instance, the serotonergic activity of extracts from Cimicifuga racemosa was evaluated using human embryonic kidney (HEK) cells that were engineered to stably over-express the 5-HT7 receptor. researchgate.net This assay measured the induction of cyclic AMP (cAMP) to determine the extracts' effects on receptor activation. researchgate.net Another common application is the use of cell viability or cytotoxicity assays, often performed in 96, 384, or 1,536-well microtiter plates, to determine the impact of a compound on cell growth and function. nih.gov

Furthermore, cell-based assays can be designed to investigate specific cellular pathways. For example, the activation of AMP-activated protein kinase (AMPK), a key regulator of metabolism, by components of Cimicifuga racemosa was studied in HepaRG cells. science.govmedchemexpress.comhoelzel-biotech.com Such assays are crucial for understanding the molecular mechanisms underlying the observed pharmacological activities of natural products like this compound. sci-hub.se

Organotypic and Co-culture Models in Efficacy Studies

To better mimic the complex in vivo environment, researchers are increasingly turning to organotypic and co-culture models. aging-us.comnih.gov Organotypic cultures involve growing cells in a three-dimensional (3D) structure that preserves the tissue's microenvironment and architecture. aging-us.commdpi.com These models are more physiologically representative than traditional 2D cell cultures. aging-us.com Co-culture models involve growing two or more different cell types together to study their interactions. nih.gov

For example, in cancer research, organotypic co-cultures have been developed for head and neck squamous cell carcinoma (HNSCC) by cultivating tumor explants on a dermal equivalent composed of fibroblasts. nih.gov This model allows for the investigation of invasive cancer growth and the maintenance of the original tumor microenvironment, including cancer-associated fibroblasts and leukocytes. nih.gov Similarly, the integration of macrophages into organotypic co-cultures of squamous cell carcinoma has provided a valuable tool for studying the role of immune cells in tumor progression. mdpi.com

These advanced models can be used to assess the efficacy of therapeutic agents in a more realistic setting. nih.gov For instance, the response of HNSCC organotypic cultures to fractionated irradiation has been studied. nih.gov The development of patient-specific tumor organoid-immune co-culture models holds promise for predicting the efficacy of immunotherapies in a personalized manner. nih.gov While specific studies on this compound using these models are not detailed in the provided results, the methodologies are highly relevant for future efficacy studies of this and other natural compounds. sci-hub.se

Use of Human and Non-human Animal Cell Lines in Research

Both human and non-human animal cell lines are extensively used in preclinical research to investigate the biological activities of chemical compounds. biosafety.becriver.com Human cell lines offer the advantage of providing data that is directly relevant to human physiology, avoiding the need for species extrapolation. nih.gov They can be derived from various tissues and are used to study a wide range of biological phenomena. nih.gov Non-human animal cell lines are also valuable, particularly for initial screening and for studies where specific animal models of disease are being replicated in vitro. criver.com

In the context of research on Cimicifuga racemosa and its constituents, various cell lines have been employed. For example, human embryonic kidney (HEK) cells were used to study serotonergic activity. researchgate.net The human hepatoma cell line, HepaRG, was utilized to investigate the effects on AMP-activated protein kinase (AMPK). science.gov The use of such well-established human cell lines is a common practice in pharmacological research. ucla.edu

Non-human animal cell lines are also frequently used. For instance, studies on the cytotoxicity of certain compounds might utilize rodent cell lines. biosafety.be The choice between human and non-human cell lines often depends on the specific research question, the availability of relevant cell models, and regulatory considerations. biosafety.beucla.edu While primary cells offer a closer representation of in vivo tissues, immortalized cell lines are often preferred for high-throughput screening due to their ease of culture and expansion. nih.gov

Advanced In Vitro Models for Complex Biological Interactions

To bridge the gap between traditional 2D cell culture and in vivo animal models, researchers have developed advanced in vitro models that better replicate complex biological interactions. frontiersin.orgmdpi.com These models aim to simulate the tissue-specific microenvironment, including cell-to-cell and cell-to-extracellular matrix interactions. frontiersin.org

Structure Activity Relationship Sar Studies of Cimiracemoside I and Analogs

Elucidation of Key Structural Motifs for Biological Activity

The biological activity of Cimiracemoside I, a cycloartane (B1207475) triterpene glycoside from the plant Cimicifuga racemosa, is intrinsically linked to its complex molecular architecture. nih.govdovepress.com Key structural motifs essential for its biological effects include the cycloartane triterpene core, the presence and nature of glycosylation, and specific oxygenation patterns. nih.govdovepress.com

The 9,19-cyclolanostane triterpene skeleton forms the rigid backbone of the molecule, providing a specific three-dimensional shape that is crucial for receptor binding and subsequent biological response. nih.gov The presence of a cyclopropane (B1198618) ring is a defining feature of this class of compounds. nih.gov

Additionally, the glycosidic moiety, a β-D-xylopyranose sugar attached at the C-3 position, significantly influences the compound's properties. nih.gov The sugar unit can affect solubility, cell permeability, and interaction with biological targets. Variations in the sugar component or its point of attachment are common strategies in nature and in the laboratory to modulate the activity of glycosides.

Impact of Functional Group Modifications on Pharmacological Effects

The modification of functional groups is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a drug's pharmacological effects. reachemchemicals.comnih.gov Strategic alterations to a molecule's functional groups can influence its bioactivity, solubility, metabolic stability, and target specificity. reachemchemicals.com In the context of this compound and its analogs, modifying specific functional groups can lead to significant changes in their pharmacological profiles. nih.govlibretexts.org

The introduction or removal of hydroxyl groups, for example, can alter a molecule's polarity and its capacity for hydrogen bonding, which is often critical for receptor interaction. ashp.org Altering the sugar moiety in triterpene glycosides can also have a profound impact. Changes in the type of sugar, the number of sugar units, or their linkage points can affect the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its intrinsic activity. nih.gov

The following table illustrates how hypothetical modifications to the functional groups of a this compound-like scaffold could influence its pharmacological effects, based on general principles of medicinal chemistry.

Table 1: Hypothetical Impact of Functional Group Modifications on a this compound Scaffold

| Modification | Rationale | Predicted Impact on Pharmacological Effects |

|---|---|---|

| Removal of the C-3 xylosyl group | Increase lipophilicity | May enhance cell membrane permeability but could decrease binding affinity if the sugar is crucial for receptor interaction. |

| Introduction of a hydroxyl group at a non-polar position | Increase hydrophilicity | Could improve aqueous solubility but may also increase the rate of metabolic inactivation through glucuronidation or sulfation. |

| Esterification of a hydroxyl group | Mask a polar group, creating a prodrug | May improve oral absorption. The ester would need to be cleaved by esterases in the body to release the active compound. |

| Halogenation of the triterpene core | Alter electronic properties and lipophilicity | Can enhance binding affinity through halogen bonding and may increase metabolic stability. |

Stereochemical Influence on Activity Profiles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity. nih.gov Since biological systems, such as enzymes and receptors, are themselves chiral, they can differentiate between stereoisomers of a drug molecule. nih.gov This means that enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images) of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. nih.gov

For a complex molecule like this compound, which has multiple chiral centers, its specific stereoconfiguration is essential for its biological function. The precise spatial orientation of its various substituents on the cycloartane skeleton and the side chain dictates how it fits into the binding site of its molecular target. rsc.org

Even a subtle change in the stereochemistry at a single chiral center can lead to a significant loss of activity, as the modified analog may no longer be able to adopt the correct conformation to bind effectively. nih.gov In some cases, one stereoisomer may be responsible for the desired therapeutic effect, while another may be inactive or even contribute to adverse effects. nih.gov Therefore, understanding the stereochemical requirements for the activity of this compound is crucial for the design of potent and selective analogs.

Computational and In Silico Approaches in SAR

In recent years, computational methods have become indispensable tools in drug discovery and development, including in the field of SAR. uran.ua These in silico techniques allow researchers to model and predict the properties of molecules, saving time and resources compared to traditional synthetic and screening methods. uran.ua

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of SAR, docking simulations are used to predict how this compound and its analogs bind to the active site of a target protein. frontiersin.org By visualizing the binding mode and analyzing the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, researchers can gain insights into the structural basis of activity. plos.orgnih.gov

These simulations can help to:

Identify key amino acid residues in the receptor that are crucial for binding.

Explain why certain analogs are more or less active than the parent compound.

Guide the design of new analogs with improved binding affinity and selectivity. plos.org

For example, a docking study could reveal that a specific hydroxyl group on this compound forms a critical hydrogen bond with a particular amino acid in the binding pocket. This information would suggest that modifications to this group should be approached with caution, while other parts of the molecule might be more amenable to alteration. frontiersin.orgresearchgate.net

Application of Machine Learning and Artificial Intelligence

Machine learning (ML) and artificial intelligence (AI) are increasingly being applied to drug discovery to analyze large datasets and identify complex patterns that may not be apparent to human researchers. nih.govnih.gov In SAR, ML algorithms can be trained on a dataset of compounds with known structures and biological activities to build predictive models. researchgate.net

These models, often referred to as Quantitative Structure-Activity Relationship (QSAR) models, can then be used to:

Predict the activity of virtual or newly synthesized compounds. collaborativedrug.com

Prioritize which compounds to synthesize and test. nih.gov

Identify novel structural features that are important for activity.

The application of AI and ML in the study of this compound and its analogs could accelerate the discovery of new, more potent, and selective compounds by leveraging existing data to make more informed decisions in the design-make-test-analyze cycle of drug development. researchgate.netpwc.com

Interactions of Cimiracemoside I with Other Phytochemicals and Biological Components

Synergistic and Antagonistic Effects within Cimicifuga racemosa Extracts

The therapeutic effects of Cimicifuga racemosa are thought to result from the cumulative and interactive effects of its diverse phytochemicals, which include numerous triterpene glycosides, phenolic acids, and flavonoids. ashs.orgresearchgate.netashs.org These interactions can be synergistic, where the combined effect of two or more compounds is greater than the sum of their individual effects, or antagonistic, where the compounds diminish each other's effects. ashs.orgashs.org

Table 1: Selected Phytochemicals in Cimicifuga racemosa and Potential for Interaction with Cimiracemoside I

| Compound Class | Specific Compound Example | Potential Interaction with this compound |

| Triterpene Glycosides | Actein (B190517) | The nature of the interaction (synergistic, antagonistic, or additive) is not specifically characterized in available research. |

| Triterpene Glycosides | 23-epi-26-deoxyactein | The nature of the interaction (synergistic, antagonistic, or additive) is not specifically characterized in available research. |

| Triterpene Glycosides | Cimiracemoside A | The nature of the interaction (synergistic, antagonistic, or additive) is not specifically characterized in available research. |

| Phenylpropanoid Esters | Cimiracemate A-D | The nature of the interaction (synergistic, antagonistic, or additive) is not specifically characterized in available research. |

| Phenolic Acids | Ferulic Acid | The nature of the interaction (synergistic, antagonistic, or additive) is not specifically characterized in available research. |

| Flavonoids | Formononetin | The nature of the interaction (synergistic, antagonistic, or additive) is not specifically characterized in available research. |

Interactions with Specific Receptors and Signaling Pathways

The pharmacological effects of Cimicifuga racemosa extracts are mediated through the modulation of various cellular receptors and signaling pathways. Research has indicated that different components of the extract can interact with targets involved in neuroendocrine and inflammatory processes. However, the specific contribution of this compound to these activities has not been fully elucidated.

Studies on crude extracts of black cohosh and some of its isolated compounds have shown activity at several key receptors, including serotonin (B10506), opioid, and GABA receptors. scispace.com For instance, certain fractions of the extract have been shown to bind to human μ-opiate receptors and act as partial agonists. scispace.com Other research points towards modulation of the serotonergic system. nih.gov

While this compound belongs to the class of cycloartane (B1207475) triterpene glycosides considered to be the main bioactive components of Cimicifuga, its specific binding affinities and functional effects on these receptors remain to be determined. dovepress.com Research has more often highlighted the activities of other related compounds, such as Cimiracemoside C, which has been identified as a potential activator of the AMP-activated protein kinase (AMPK) signaling pathway. medchemexpress.com Similarly, network pharmacology studies on Cimicifuga for treating specific conditions have identified potential targets like TLR4 and PIK3CA, and pathways such as IL-6/JAK/STAT3 and PI3K-Akt, but have not specifically tested the direct action of this compound. nih.gov

Table 2: Summary of Known Receptor and Signaling Pathway Interactions for Cimicifuga racemosa Constituents

| Target (Receptor/Pathway) | Interacting Component(s) | Observed Effect of Component | Specific Interaction with this compound |

| Estrogen Receptors (ERα, ERβ) | C. racemosa extract, Cimiracemoside A | Binding and modulation, contributing to estrogenic or anti-estrogenic effects. researchgate.net | Data not available |

| Serotonin Receptors (e.g., 5-HT₇) | C. racemosa extract | Binding and agonistic activity. nih.gov | Data not available |

| μ-Opiate Receptor (hMOR) | C. racemosa ethanolic extract | Acts as a mixed competitive ligand and partial agonist. scispace.com | Data not available |

| GABA-A Receptor | Triterpenoid (B12794562) fractions of C. racemosa | Positive allosteric modulation. | Data not available |

| AMP-activated protein kinase (AMPK) | Cimiracemoside C | Activation. medchemexpress.com | Data not available |

| PI3K-Akt Signaling Pathway | Cimicifuga constituents | Potential modulation. nih.gov | Data not available |

| NF-κB Signaling Pathway | Cimicifuga constituents | Potential modulation. nih.gov | Data not available |

Future Directions and Advanced Research Strategies for Cimiracemoside I

Exploration of Novel Pharmacological Targets and Pathways

While the broader extracts of Cimicifuga racemosa have been studied for various biological activities, the specific molecular targets of Cimiracemoside I remain largely uncharted territory. nih.gov Future research should focus on elucidating these targets to understand its mechanism of action and therapeutic potential. Triterpenoid (B12794562) saponins (B1172615) from Cimicifugae Rhizoma are considered the main active ingredients with multiple pharmacological effects, including anti-inflammatory, antitumor, antiviral, and neuroprotective activities. nih.gov

Research into related compounds offers clues for potential pathways. For instance, Cimiracemoside C, another active component of Cimicifuga racemosa, has been shown to activate AMP-activated protein kinase (AMPK), suggesting a potential role in metabolic regulation. ontosight.aiacetherapeutics.com Another triterpene glycoside from Cimicifuga foetida, Actein (B190517), has been found to inhibit tumor angiogenesis by suppressing the expression of VEGFR1, pJNK, and pERK. frontiersin.org These findings suggest that this compound might also modulate key signaling pathways involved in cellular energy homeostasis, inflammation, and cancer progression.

Future investigations could employ a variety of screening methods to identify direct binding partners of this compound. Techniques such as affinity chromatography-mass spectrometry, yeast two-hybrid screening, and computational docking simulations could reveal interactions with novel protein targets. Once potential targets are identified, their relevance to disease pathways can be validated through in vitro and in vivo studies.

Table 1: Potential Pharmacological Targets for this compound Based on Related Compounds

| Related Compound | Known Target/Pathway | Potential Therapeutic Area for this compound |

| Cimiracemoside C | AMP-activated protein kinase (AMPK) | Metabolic disorders, Diabetes |

| Actein | VEGFR1, pJNK, pERK | Cancer (anti-angiogenesis) |

| Triterpenoid Saponins (general) | Modulation of inflammatory pathways | Inflammatory diseases, Neuroprotection |

Application of 'Omics' Technologies (e.g., Metabolomics, Proteomics) in this compound Research

'Omics' technologies offer a powerful, systems-level approach to understanding the biological effects of natural compounds. nih.gov By simultaneously measuring changes in large numbers of metabolites (metabolomics) or proteins (proteomics), researchers can gain a comprehensive view of how this compound affects cellular function.

Metabolomics studies can reveal how this compound alters metabolic pathways within cells or organisms. For example, a gas chromatography-mass spectrometry (GC-MS)-based serum metabolomics study was used to compare the effects of Cimicifuga heracleifolia and Cimicifuga racemosa in rats, demonstrating the utility of this approach in distinguishing the metabolic signatures of different herbal preparations. nih.gov A similar approach could be used to identify the specific metabolic perturbations induced by this compound, providing insights into its mechanism of action and potential biomarkers of its activity.

Proteomics can identify changes in protein expression and post-translational modifications following treatment with this compound. This can help to pinpoint the cellular machinery and signaling networks that are modulated by the compound. For example, global proteome analysis of cells treated with the marine triterpene glycoside frondoside A revealed the regulation of proteins involved in metastasis, invasion, and apoptosis. nih.gov Such an approach for this compound could uncover novel therapeutic targets and provide a deeper understanding of its biological effects. The integration of proteomics and metabolomics data can provide a more holistic understanding of the compound's impact on cellular physiology.

| 'Omics' Technology | Application | Potential Insights |

| Metabolomics | Profiling of metabolic changes in cells or biofluids after this compound treatment. | Identification of perturbed metabolic pathways, discovery of biomarkers of efficacy. |

| Proteomics | Analysis of protein expression and modification changes in response to this compound. | Elucidation of signaling pathways, identification of direct and indirect protein targets. |

| Transcriptomics | Measuring changes in gene expression levels. | Understanding the genetic regulation underlying the response to this compound. |

Development of Advanced In Vitro and Ex Vivo Models for Comprehensive Efficacy Studies

To thoroughly evaluate the efficacy of this compound, it is crucial to move beyond simple cell line models and utilize more physiologically relevant in vitro and ex vivo systems. scirp.org These advanced models can provide more accurate predictions of in vivo responses and help to elucidate mechanisms of action in a context that better mimics human biology.

Advanced in vitro models include three-dimensional (3D) cell cultures, organoids, and microfluidic "organ-on-a-chip" systems. mdpi.com These models can recapitulate the complex cellular interactions and microenvironments found in native tissues, offering a more realistic platform for efficacy testing. For instance, the anti-cancer effects of triterpene glycosides have been studied in various cancer cell lines, including platinum-resistant ovarian cancer cell lines (OVCAR-3 and A2780/CP70) and breast cancer cells (MCF-7). frontiersin.org The use of 3D spheroids or organoids derived from these cell lines or from patient tumors would represent a significant advancement in testing the efficacy of this compound.

Ex vivo models, which utilize fresh tissue or cells from a living organism, provide a bridge between in vitro and in vivo studies. inrae.fr For example, excised nasal epithelial tissue has been used to study drug absorption. mdpi.com For this compound, ex vivo models could include cultured tissue slices from relevant organs (e.g., liver, bone, or tumors) to assess its metabolic fate, tissue-specific effects, and efficacy in a more intact biological system.

| Model Type | Specific Example | Research Question |

| In Vitro | 3D tumor spheroids | Anti-cancer efficacy and penetration of this compound. |

| Organ-on-a-chip | Pharmacokinetics and systemic effects of this compound. | |

| Co-culture systems (e.g., neurons and glia) | Neuroprotective effects of this compound. | |

| Ex Vivo | Cultured tissue slices (e.g., bone) | Effect of this compound on bone metabolism and osteoporosis. |

| Perfused organ systems | Organ-specific toxicity and metabolism of this compound. |

Leveraging Artificial Intelligence and Machine Learning for Predictive Modeling in this compound Research

Furthermore, AI can be used to analyze data from preclinical and clinical studies to identify patient populations that are most likely to respond to treatment with this compound, paving the way for personalized medicine. Predictive modeling can also be used to forecast the pharmacokinetic properties and potential toxicity of this compound and its derivatives, guiding the design of new compounds with improved therapeutic profiles. scienceopen.commdpi.com

| AI/ML Application | Description | Potential Outcome |

| Predictive Bioactivity Screening | Using algorithms to predict the interaction of this compound with various biological targets. | Identification of novel therapeutic indications for this compound. |

| 'Omics' Data Analysis | Applying machine learning to analyze complex datasets from metabolomics and proteomics studies. | Discovery of novel biomarkers and elucidation of mechanisms of action. |

| Predictive Toxicology | Modeling the potential adverse effects of this compound based on its chemical structure. | Early identification of potential safety concerns and guidance for safer drug design. |

| Personalized Medicine | Analyzing patient data to predict individual responses to this compound. | Stratification of patients for clinical trials and development of targeted therapies. |

Investigation of this compound Role in Plant Defense Mechanisms and Ecological Interactions

The presence of complex secondary metabolites like this compound in plants often points to a role in defense against herbivores, pathogens, or competing plants. researchgate.net Investigating these ecological functions can provide insights into the compound's biological activities and potential applications in agriculture or as a source of new bioactive molecules.

Triterpene glycosides in other organisms, such as marine sponges, have been shown to deter predation, microbial attachment, and fouling. nih.govint-res.com Similarly, cactus triterpene glycosides have been found to negatively affect the fitness of fruit flies. nih.gov The common name for Cimicifuga racemosa, "bugbane," suggests a traditional understanding of its insect-repellent properties. prairiemoon.com Future research could directly test the effects of purified this compound on various herbivores and pathogens to confirm its role in plant defense.

Understanding the ecological role of this compound also involves studying its interactions with other organisms in its natural environment. For example, while the plant may deter some insects, it also relies on others for pollination. the-natural-web.org Studying the complex web of interactions mediated by this compound and other plant metabolites can reveal fascinating ecological relationships and may lead to the discovery of new bioactive properties.

Table 5: Research Approaches to Investigate the Ecological Role of this compound

| Research Approach | Methodology | Objective |

| Anti-herbivore Assays | Feeding preference studies with relevant insect herbivores. | To determine if this compound acts as a feeding deterrent. |

| Antimicrobial Assays | In vitro testing against a panel of plant pathogenic fungi and bacteria. | To assess the antimicrobial activity of this compound. |

| Allelopathy Studies | Germination and growth inhibition assays with competing plant species. | To investigate the role of this compound in plant-plant competition. |

| Field Ecology Studies | Correlating the concentration of this compound in plant tissues with herbivore damage and pathogen infection rates in natural populations. | To understand the ecological relevance of this compound in a natural setting. |

Q & A

Q. How can researchers verify the structural identity of Cimiracemoside I when reference standards are unavailable?

- Methodological Approach : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC) with high-resolution mass spectrometry (HR-MS) to confirm molecular formula and functional groups. Compare spectral data with structurally analogous compounds like Cimiracemoside A or D, noting differences in substituents (e.g., R1 groups) and Δ7,8 double-bond configurations . For understudied compounds, cross-validate findings with computational tools like molecular docking or density functional theory (DFT) to predict stability of proposed structures.

Q. What chromatographic techniques are optimal for isolating this compound from Cimicifuga racemosa extracts?

- Methodological Approach : Use preparative high-performance liquid chromatography (HPLC) with a C18 column and gradient elution (e.g., water-acetonitrile with 0.1% formic acid). Monitor fractions via UV-Vis at 210–260 nm, targeting triterpene saponin absorbance. Confirm purity (>98%) via analytical HPLC and evaporative light scattering detection (ELSD) . Consider countercurrent chromatography (CCC) for scalable isolation while minimizing degradation .

Q. How should researchers design initial bioactivity screens for this compound?

- Methodological Approach : Prioritize assays relevant to known activities of structural analogs (e.g., AMPK activation in Cimiracemoside A). Use dose-response experiments (1–100 μM range) in cell-based models (e.g., HepG2 for metabolic activity). Include positive controls (e.g., metformin for AMPK) and validate results with Western blotting for phosphorylation markers. Replicate experiments in triplicate to account for batch variability .

Advanced Research Questions

Q. How can contradictory reports on this compound’s pharmacokinetic properties be resolved?

- Methodological Approach : Conduct systematic reviews to identify variability sources (e.g., extraction methods, assay conditions). Perform comparative studies using standardized protocols:

- Solubility : Test in PBS, DMSO, and biologically relevant media.

- Metabolic Stability : Use liver microsome assays (human/rat) with LC-MS/MS quantification.

- Protein Binding : Employ equilibrium dialysis or ultrafiltration.

Publish negative data to address publication bias and clarify discrepancies .

Q. What strategies are effective for elucidating the mechanism of action of this compound in understudied pathways?

- Methodological Approach :

- Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify differentially expressed targets in treated vs. control cells.

- Pathway Enrichment : Use tools like DAVID or STRING to map enriched pathways (e.g., NF-κB, MAPK).

- CRISPR-Cas9 Knockout : Validate candidate genes (e.g., AMPK subunits) to confirm functional involvement .

Q. How should researchers address the lack of peer-reviewed data on this compound’s toxicological profile?

- Methodological Approach :

- In Silico Prediction : Use tools like ProTox-II or Derek Nexus to predict toxicity endpoints (e.g., hepatotoxicity).

- In Vitro Assays : Perform cytotoxicity screens (MTT/ATP assays) across cell lines (HEK293, HepaRG).

- In Vivo Pilot Studies : Conduct acute toxicity tests in rodents (OECD 423 guidelines) with histopathological analysis .

Data Analysis & Presentation

Q. What ethical guidelines apply to in vivo studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.